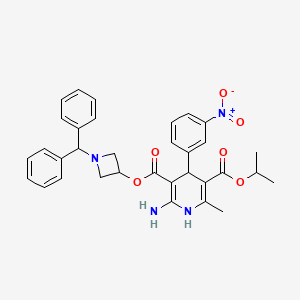
Azelnidipine
Vue d'ensemble
Description
L’azélnidipine est un bloqueur des canaux calciques de type dihydropyridine principalement utilisé pour le traitement de l’hypertension. Il est commercialisé par Daiichi-Sankyo Pharmaceuticals, Inc. au Japon. L’azélnidipine est connu pour son début d’action progressif et sa diminution durable de la pression artérielle, avec une augmentation minimale du rythme cardiaque par rapport aux autres bloqueurs des canaux calciques .
Applications De Recherche Scientifique
Azelnidipine has a wide range of scientific research applications, including:
Chemistry: this compound is used in the study of calcium channel blockers and their effects on vascular smooth muscle cells.
Biology: Research on this compound focuses on its effects on cellular calcium influx and its role in regulating blood pressure.
Industry: this compound is used in the pharmaceutical industry for the development of antihypertensive medications and formulations.
Mécanisme D'action
L’azélnidipine inhibe l’afflux transmembranaire de calcium par l’intermédiaire des canaux voltage-dépendants des muscles lisses des parois vasculaires. Les canaux calciques sont classés en différentes catégories, notamment les canaux calciques de type L, T, N, P/Q et R. En bloquant ces canaux, l’azélnidipine empêche la contraction des muscles lisses, ce qui entraîne une relaxation des parois des muscles lisses vasculaires et une diminution de la pression artérielle .
Safety and Hazards
Orientations Futures
Azelnidipine is a new-generation calcium channel blocker that has recently been approved for the treatment of hypertension in India . It has been found to lower blood pressure without causing reflex tachycardia and has additional cardioprotective effects . It can also offer renal protection and prevent diabetic nephropathy . The adoption of this compound as the new gold standard calcium channel blocker could help India battle its hypertension epidemic .
Analyse Biochimique
Biochemical Properties
Azelnidipine inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls . It interacts with various types of Ca2+ channels, including L-type, T-type, N-type, P/Q-type, and R-type Ca2+ channels . Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked by this compound, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure .
Cellular Effects
This compound is a vasodilator that induces a gradual decrease in blood pressure in hypertensive patients . It also exhibits a prolonged hypotensive effect and has been shown to have a strong anti-arteriosclerotic action in vessels due to its high affinity for vascular tissue and antioxidative activity . Clinical studies have demonstrated that this compound markedly reduced heart rate and proteinuria in hypertensive patients by inhibiting sympathetic nerve activity . This compound has also been confirmed to have cardio-protective, neuroprotective, and anti-atherosclerotic properties, and has also been found to prevent insulin resistance .
Molecular Mechanism
This compound’s mechanism of action involves the inhibition of trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls . This results in the relaxation of vascular smooth muscle walls and decreased blood pressure .
Temporal Effects in Laboratory Settings
This compound has been shown to maintain peritubular capillary blood flow and improve renal hypoxia and tubulointerstitial injury induced by angiotensin II infusion in rats . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve renal microcirculation in angiotensin II infusion rats . These tubulointerstitial injuries in angiotensin II-infused rats were more effectively reduced by this compound than by nifedipine .
Metabolic Pathways
This compound primarily undergoes first-pass hepatic metabolism . It is metabolized by hepatic cytochrome P450 (CYP) 3A4 and has no active metabolite product . It may interact with other drugs or compounds that are substrates for this enzyme .
Transport and Distribution
This compound is lipophilic and has a potent affinity for membranes of vascular smooth muscle cells . This property likely influences its transport and distribution within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is likely associated with its lipophilic nature and its affinity for membranes of vascular smooth muscle cells
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’azélnidipine peut être synthétisé par différentes méthodes. Une méthode courante consiste à préparer des comprimés d’azélnidipine en mélangeant uniformément une dispersion solide d’azélnidipine, de résine acrylique E et de tromethamine en utilisant une méthode d’évaporation de solvant . Une autre méthode consiste à préparer la forme cristalline alpha de l’azélnidipine en dissolvant des formes cristallines non alpha dans un solvant organique biphasique, puis en chauffant et en refroidissant pour séparer la forme cristalline alpha .
Méthodes de production industrielle
La production industrielle de l’azélnidipine implique l’utilisation de techniques de dispersion solide et de méthodes d’évaporation de solvant afin d’assurer une grande stabilité et d’améliorer les taux de dissolution. Le processus est conçu pour être simple, évolutif et adapté à la production de masse .
Analyse Des Réactions Chimiques
L’azélnidipine subit diverses réactions chimiques, notamment :
Oxydation : L’azélnidipine peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier la structure de l’azélnidipine, ce qui peut modifier ses propriétés pharmacologiques.
Substitution : L’azélnidipine peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d’autres groupes, ce qui conduit à la formation de nouveaux composés.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
L’azélnidipine a un large éventail d’applications en recherche scientifique, notamment :
Chimie : L’azélnidipine est utilisé dans l’étude des bloqueurs des canaux calciques et de leurs effets sur les cellules musculaires lisses vasculaires.
Biologie : Les recherches sur l’azélnidipine se concentrent sur ses effets sur l’afflux de calcium cellulaire et son rôle dans la régulation de la pression artérielle.
Industrie : L’azélnidipine est utilisé dans l’industrie pharmaceutique pour le développement de médicaments et de formulations antihypertensives.
Comparaison Avec Des Composés Similaires
L’azélnidipine est souvent comparé à d’autres bloqueurs des canaux calciques, comme l’amlodipine. Bien que les deux composés soient efficaces pour réduire la pression artérielle, l’azélnidipine a un début d’action plus progressif et un effet plus durable. De plus, l’azélnidipine n’induit pas de tachycardie réflexe, un effet secondaire courant des autres bloqueurs des canaux calciques . Parmi les autres composés similaires, citons la nifédipine, la félodipine et la lercanidipine, qui présentent chacune des profils pharmacocinétiques et pharmacodynamiques uniques.
Propriétés
IUPAC Name |
3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFQEACEUNWPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020120 | |
| Record name | Azelnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Azelnidipine inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls. Ca2+ channels are classified into various categories, including L-type, T-type, N-type, P/Q-type, and R-type Ca2+ channels. The L-type Ca2+ channels. Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure. | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
123524-52-7 | |
| Record name | Azelnidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123524-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azelnidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123524527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azelnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-isopropyl (±)-2-amino-1,4-dihydro-6-methyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZELNIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV23P19YUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
193-195 | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














